REACTION_CXSMILES
|
[F:1][C:2]([F:19])([CH:16]([F:18])[F:17])[CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=1C)S([O-])(=O)=O.[OH:20][C:21]1C=C(C=CC=1)C=O.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[F:19][C:2]([F:1])([CH:16]([F:17])[F:18])[CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[CH:21]=[O:20] |f:2.3.4|
|
Name
|
3-(2,2,3,3-tetrafluoropropoxy)tosylate
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
FC(COC=1C=C(S(=O)(=O)[O-])C=CC1C)(C(F)F)F
|
Name
|
|
Quantity
|
101.7 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
92 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 92° C. for about 22 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture to 40° C.
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate
|
Type
|
WASH
|
Details
|
Combine organic phases, wash with 1 N sodium hydroxide (1 L and 0.5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a solution of saturated sodium hydrogen carbonate, dry over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate to dryness
|
Type
|
CUSTOM
|
Details
|
to provide a oily residue
|
Type
|
DISTILLATION
|
Details
|
Distill the oily residue under reduced pressure in a Claisen flask
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |